![molecular formula C29H26BrNO6 B3002868 2-[[7-(3-溴苯基)-2-(9H-芴-9-基甲氧羰基)-5-氧杂-2-氮杂螺[3.4]辛烷-7-基]氧基]乙酸 CAS No. 2241139-51-3](/img/structure/B3002868.png)

2-[[7-(3-溴苯基)-2-(9H-芴-9-基甲氧羰基)-5-氧杂-2-氮杂螺[3.4]辛烷-7-基]氧基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

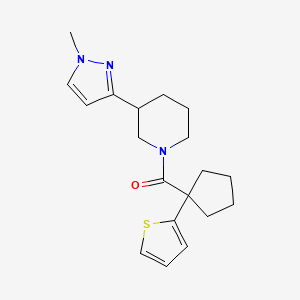

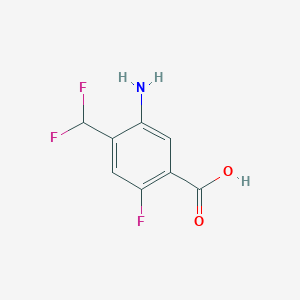

The compound appears to be a complex molecule featuring a spirocyclic structure, which is a type of compound where two rings are joined at a single atom. The presence of a 5-oxa-2-azaspiro[3.4]octane core suggests that the molecule includes both oxygen and nitrogen atoms in a medium-sized ring system. The molecule also contains a fluorenylmethoxycarbonyl group, which is a protecting group commonly used in peptide synthesis, and a bromophenyl moiety, which indicates the presence of a bromine atom attached to a benzene ring. This structure is likely to have interesting chemical and physical properties due to the presence of these diverse functional groups.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, as described in the first paper, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . This method could potentially be adapted for the bromophenyl component of the target compound. The second paper discusses the [3+2] cycloaddition of methylenelactams with nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives . This cycloaddition approach might be relevant for constructing the spirocyclic part of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds provides valuable information about the possible configuration of the target compound. The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . In the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, the envelope conformations of the isoxazolidine rings lead to different orientations of the substituents, being pseudo-axial or pseudo-equatorial . These observations suggest that the target compound may also exhibit a complex three-dimensional structure with various substituent orientations.

Chemical Reactions Analysis

The bromophenyl group in the target compound is likely to be reactive due to the electron-withdrawing nature of the bromine atom, as indicated by the angles in the related compound . This could make it susceptible to nucleophilic aromatic substitution reactions. The presence of a lactam and a protecting group suggests that the compound could be involved in peptide coupling reactions, where the fluorenylmethoxycarbonyl group would be removed under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar structures. The strong O—H⋯O hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that the target compound may also form hydrogen bonds, which could affect its solubility and melting point . The electron-donating and withdrawing properties of the substituents will influence the compound's reactivity and possibly its optical properties due to the potential for conjugation within the molecule .

科学研究应用

合成和化学性质

螺环氧杂烷稠合苯并咪唑的合成: Gurry、McArdle 和 Aldabbagh (2015) 的一项研究描述了 2-氧杂-7-氮杂螺[3.5]壬烷的合成,这是一种与所讨论化合物在结构上相关的化合物。该合成涉及螺环氧杂烷及其转化为苯并咪唑,展示了类似化合物的化学灵活性和潜在应用 (Gurry、McArdle 和 Aldabbagh,2015)。

C-H 酸性化合物的亲电氨化: Andreae、Schmitz、Wulf 和 Schulz (1992) 的研究涉及 1-氧杂-2-氮杂螺[2.5]辛烷与各种 C-H 酸的反应。该研究突出了创造多种化学结构的潜力,包括与所讨论化合物类似的结构 (Andreae、Schmitz、Wulf 和 Schulz,1992)。

生物学应用

亚氨基的加水分解和酰化: Belikov 等人(2013)研究了与给定化学物质在结构上相关的化合物的酸催化水解。他们的工作有助于理解这些化合物反应性和在生物背景下的潜在应用 (Belikov 等,2013)。

基于加巴喷丁的生物活性化合物合成: Poor 等人(2018)的一项研究探索了使用加巴喷丁合成 N-环己基化合物,揭示了使用此类螺环结构开发生物活性分子的潜力 (Poor、Darehkordi、Anary-Abbasinejad 和 Mohammadi,2018)。

属性

IUPAC Name |

2-[[7-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26BrNO6/c30-20-7-5-6-19(12-20)29(36-14-26(32)33)15-28(37-18-29)16-31(17-28)27(34)35-13-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,25H,13-18H2,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZTAPYKIOOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC1(C6=CC(=CC=C6)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

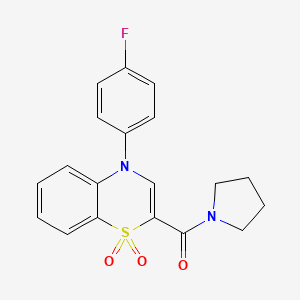

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

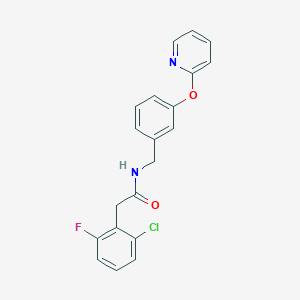

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)

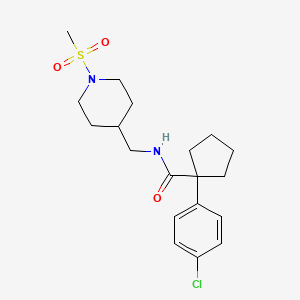

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)